N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL, CAS 168982-69-2) is the primary autoinducer of the Pseudomonas aeruginosa LasI/LasR quorum sensing (QS) system. As a long-chain N-acyl homoserine lactone, it governs the hierarchical expression of virulence factors and biofilm formation. In procurement and laboratory workflows, it serves as the essential reference material for developing QS inhibitors, calibrating diagnostic assays, and modeling cross-kingdom host-pathogen interactions. Its specific molecular architecture—combining a 12-carbon acyl chain with a 3-oxo modification—dictates its distinct solubility, receptor affinity, and biological half-life, making it a critical reagent for microbiologists and medicinal chemists requiring precise, reproducible control over bacterial group behaviors [1].
Substituting 3-oxo-C12-HSL with shorter-chain analogs (e.g., C4-HSL) or unsubstituted variants (e.g., C12-HSL) fundamentally compromises assay validity and procurement objectives. The LasR binding pocket is highly specific; the 3-oxo group forms a critical water-mediated hydrogen bond with the Arg61 residue, an interaction absent in unsubstituted AHLs [1]. Shorter acyl chains fail to provide the necessary hydrophobic packing, resulting in a complete loss of transcriptional activation [2]. Furthermore, the 3-oxo moiety introduces a distinct degradation vulnerability at biological pH, leading to spontaneous non-enzymatic rearrangement into a tetramic acid byproduct—a pathway that generic unsubstituted AHLs do not undergo [2]. Consequently, using alternative AHLs yields false negatives in LasR screening and fails to replicate the true degradation kinetics required for accurate P. aeruginosa modeling.
3-oxo-C12-HSL is the specific cognate ligand for the LasR receptor. In standardized bacterial reporter assays, 3-oxo-C12-HSL demonstrates an EC50 of approximately 9 nM, driving over 420-fold transcriptional induction of target genes[REFS-1, REFS-2]. In stark contrast, the closely related long-chain analog 3-hydroxy-C14-HSL yields only a 62.9-fold induction, while the short-chain P. aeruginosa autoinducer C4-HSL shows zero measurable induction [REFS-1, REFS-2].
| Evidence Dimension | LasR Transcriptional Induction & Potency (EC50) |
| Target Compound Data | 3-oxo-C12-HSL: ~422.9-fold induction, EC50 ~9 nM |
| Comparator Or Baseline | 3-hydroxy-C14-HSL: 62.9-fold induction; C4-HSL: No induction |
| Quantified Difference | 6.7-fold higher maximal induction than C14-HSL; absolute requirement over C4-HSL |
| Conditions | E. coli LasR reporter strains / flow cytometry sort-seq |
Procuring the exact 3-oxo-C12-HSL standard is mandatory to establish a reliable baseline for high-throughput screening of LasR antagonists without off-target noise.
The chemical stability of AHLs directly impacts assay reproducibility and handling protocols. While all AHLs are susceptible to pH-dependent lactone ring hydrolysis, 3-oxo-C12-HSL undergoes an additional, spontaneous Claisen-like rearrangement into a tetramic acid byproduct at biological pH [1]. This dual degradation pathway is specific to 3-oxo-substituted AHLs and does not occur in unsubstituted analogs like C12-HSL or short-chain variants [1].
| Evidence Dimension | Degradation Pathways at pH 7.4 |
| Target Compound Data | 3-oxo-C12-HSL: Dual pathway (Lactonolysis + Tetramic acid rearrangement) |
| Comparator Or Baseline | Unsubstituted AHLs: Single pathway (Lactonolysis only) |
| Quantified Difference | Presence of irreversible non-enzymatic tetramic acid conversion specific to the 3-oxo moiety |
| Conditions | Incubation in biological media (pH ~7.4) at 37°C |
Buyers must account for this distinct degradation profile when designing prolonged cell-culture assays, necessitating precise stock preparation in non-aqueous solvents (e.g., DMSO) to ensure reproducible dosing.
Beyond bacterial signaling, 3-oxo-C12-HSL acts as a cross-kingdom immunomodulator. It actively attenuates JAK-STAT signaling in mammalian macrophages, reducing the secretion of pro-inflammatory cytokines like IL-6 and TNF-α [1]. Structure-activity relationship (SAR) studies confirm that this immunosuppressive activity strictly requires both the 12-to-14 carbon acyl chain and the 3-oxo (or 3-hydroxyl) modification [2]. Shorter-chain AHLs, such as C4-HSL, fail to bind mammalian immune receptors and do not trigger these host-cell apoptotic or immunosuppressive pathways [2].
| Evidence Dimension | Macrophage Immunosuppressive Activity |
| Target Compound Data | 3-oxo-C12-HSL: Active suppression of pro-inflammatory cytokines (IL-6, TNF-α) |
| Comparator Or Baseline | C4-HSL / Short-chain AHLs: Inactive in host immunomodulation |
| Quantified Difference | Strict structural requirement for C12-14 chain and 3-oxo group to induce host immune receptor response |
| Conditions | LPS/IFNγ-stimulated RAW264.7 murine macrophages |
For researchers modeling cystic fibrosis or gut dysbiosis, procuring the exact 3-oxo-C12-HSL is critical, as generic or short-chain AHLs completely fail to replicate host immune suppression.
3-oxo-C12-HSL is the required baseline agonist for evaluating novel non-AHL LasR antagonists. By establishing the maximum transcriptional activation threshold (EC50 ~9 nM), researchers can accurately quantify the IC50 of competitive inhibitors designed to attenuate P. aeruginosa virulence [1].
Due to its distinct cross-kingdom signaling capabilities, this compound is essential for studying how bacterial autoinducers modulate mammalian immune responses, including the induction of macrophage apoptosis and the suppression of JAK-STAT-mediated cytokine release via bitter taste receptors [2].
As the master regulator of the P. aeruginosa QS hierarchy, 3-oxo-C12-HSL is procured to artificially induce robust biofilm formation in vitro. This provides a standardized testing environment for anti-biofilm coatings, medical device materials, and novel antibiotic formulations [1].
The compound serves as a critical calibrated LC-MS/MS internal standard for quantifying endogenous LasI-driven autoinducer production in clinical isolates (e.g., cystic fibrosis sputum) or complex bioreactor communities, where distinguishing between 3-oxo and unsubstituted AHLs is analytically paramount[1].
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